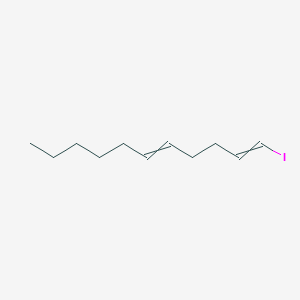![molecular formula C10H4Cl5NO2S B12556241 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene CAS No. 168139-92-2](/img/structure/B12556241.png)
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a nitro group
Méthodes De Préparation
The synthesis of 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes, followed by purification steps to isolate the compound in high purity .
Analyse Des Réactions Chimiques
1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides, resulting in the removal of nitro groups.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where chlorine atoms are replaced by other functional groups under specific conditions
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mécanisme D'action
The mechanism by which 1-Chloro-4-[(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms and a nitro group allows it to participate in redox reactions and form stable intermediates, which can modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1,2,4,5-Tetrachloro-3-nitrobenzene: Known for its use as a fungicide and in quantitative analysis by nuclear magnetic resonance.
Tetrachloro-1,4-benzoquinone: Used in the synthesis of dibenzofurans and as an electrode material for supercapacitors.
1,2,3,4-Tetrachloro-5-nitrobenzene: Another isomer with similar applications in analytical chemistry.
Propriétés
Numéro CAS |
168139-92-2 |
|---|---|
Formule moléculaire |
C10H4Cl5NO2S |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-chloro-4-(1,3,4,4-tetrachloro-2-nitrobuta-1,3-dienyl)sulfanylbenzene |
InChI |
InChI=1S/C10H4Cl5NO2S/c11-5-1-3-6(4-2-5)19-10(15)8(16(17)18)7(12)9(13)14/h1-4H |
Clé InChI |
ZYVSYVPDEBELSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


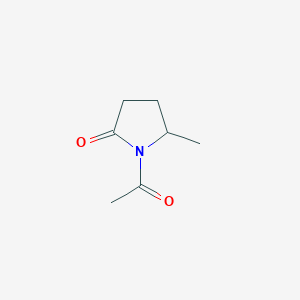
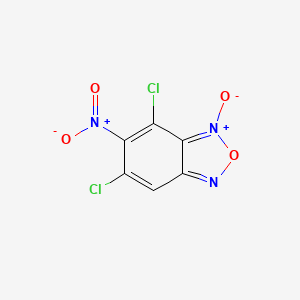


![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
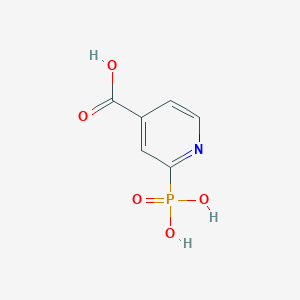
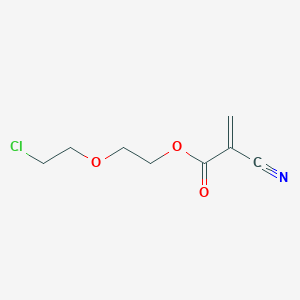
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)

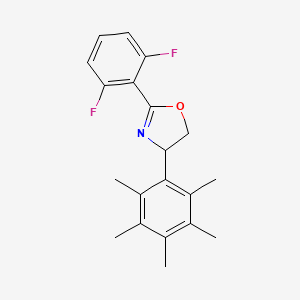
![2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione](/img/structure/B12556223.png)
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
![Methanone, (2,4-difluorophenyl)[4-(2,4-difluorophenyl)-2-thiazolyl]-](/img/structure/B12556238.png)
